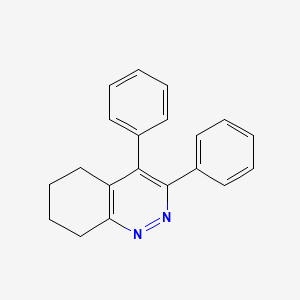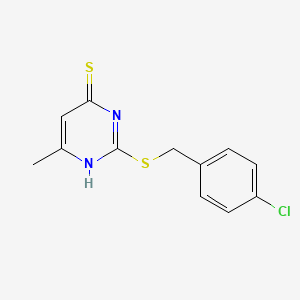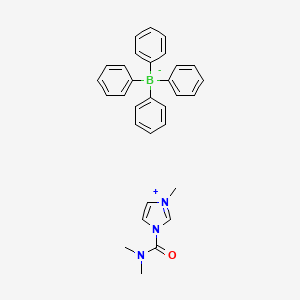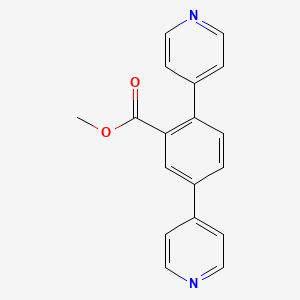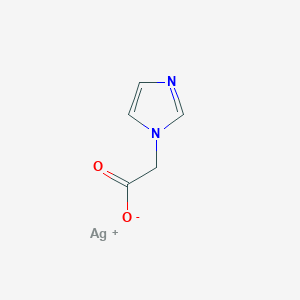
Silver(I) 2-(1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver(I) 2-(1H-imidazol-1-yl)acetate is a coordination compound that features a silver ion coordinated to a 2-(1H-imidazol-1-yl)acetate ligand. This compound is of interest due to its potential applications in various fields, including catalysis and medicinal chemistry. The imidazole ring in the ligand provides unique electronic properties, making it a versatile component in coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Silver(I) 2-(1H-imidazol-1-yl)acetate typically involves the reaction of silver salts with 2-(1H-imidazol-1-yl)acetic acid. A common method includes dissolving silver nitrate in water, followed by the addition of 2-(1H-imidazol-1-yl)acetic acid under stirring conditions. The reaction mixture is then allowed to react at room temperature, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include precise control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: Silver(I) 2-(1H-imidazol-1-yl)acetate can undergo various types of chemical reactions, including:
Oxidation: The silver ion can participate in oxidation reactions, where it is reduced to metallic silver.
Substitution: The imidazole ligand can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be carried out using other ligands such as phosphines or amines.
Major Products:
Oxidation: Metallic silver and oxidized products of the imidazole ligand.
Substitution: New coordination compounds with different ligands replacing the imidazole ligand.
Applications De Recherche Scientifique
Silver(I) 2-(1H-imidazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including olefin metathesis and coupling reactions.
Biology: Investigated for its antimicrobial properties, particularly against bacterial strains.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other silver-based compounds.
Mécanisme D'action
The mechanism of action of Silver(I) 2-(1H-imidazol-1-yl)acetate involves the interaction of the silver ion with biological molecules. The silver ion can bind to thiol groups in proteins, leading to the disruption of bacterial cell walls and inhibition of enzyme activity. This results in the antibacterial properties of the compound. The imidazole ligand also contributes to the stability and solubility of the compound, enhancing its effectiveness.
Comparaison Avec Des Composés Similaires
Silver(I) acetate: Lacks the imidazole ligand, making it less versatile in coordination chemistry.
Silver(I) 2-(1H-pyridyl)acetate: Similar structure but with a pyridine ring instead of an imidazole ring, leading to different electronic properties.
Silver(I) 2-(1H-benzimidazol-1-yl)acetate: Contains a benzimidazole ring, which provides different steric and electronic effects.
Uniqueness: Silver(I) 2-(1H-imidazol-1-yl)acetate is unique due to the presence of the imidazole ligand, which offers distinct electronic properties and coordination behavior. This makes it a valuable compound in various applications, particularly in catalysis and medicinal chemistry.
Propriétés
Formule moléculaire |
C5H5AgN2O2 |
|---|---|
Poids moléculaire |
232.97 g/mol |
Nom IUPAC |
silver;2-imidazol-1-ylacetate |
InChI |
InChI=1S/C5H6N2O2.Ag/c8-5(9)3-7-2-1-6-4-7;/h1-2,4H,3H2,(H,8,9);/q;+1/p-1 |
Clé InChI |
BMPRIEOEZRZIFV-UHFFFAOYSA-M |
SMILES canonique |
C1=CN(C=N1)CC(=O)[O-].[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,7-Diazaspiro[4.4]nonan-2-ylmethyl)benzonitrile hydrochloride](/img/structure/B11763797.png)
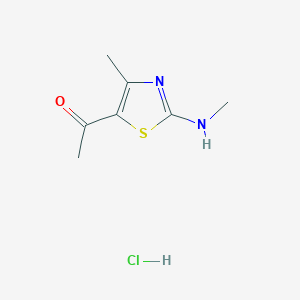
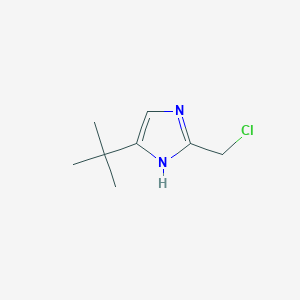
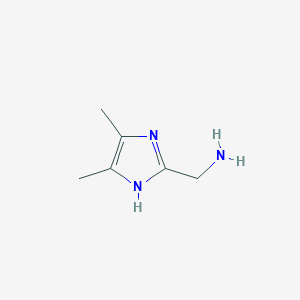
![2,7-Dibromobenzo[d]thiazole](/img/structure/B11763843.png)
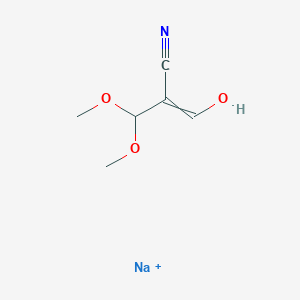
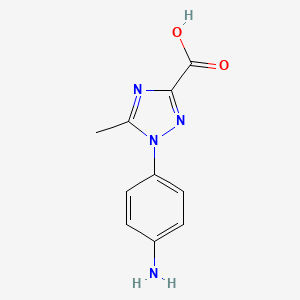
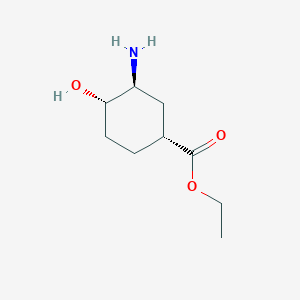
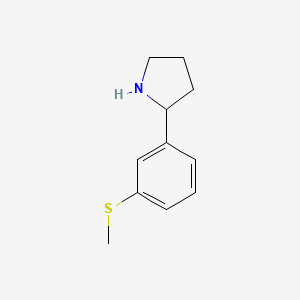
![(S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)acetonitrile](/img/structure/B11763862.png)
